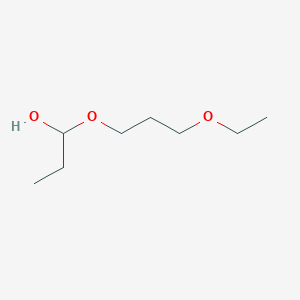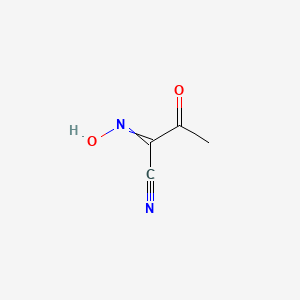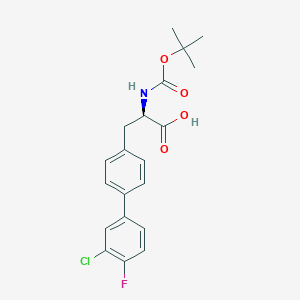![molecular formula C14H27NO5 B1507154 (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate](/img/structure/B1507154.png)
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate: is an organic compound with the molecular formula C15H28N2O4 · HCl · H2O and a molecular weight of 360.86 g/mol . It appears as a white crystalline solid and is soluble in water, slightly soluble in chloroform, and almost insoluble in alcohol and ether . This compound is primarily used as a chemical intermediate in organic synthesis and as a protective group in protein synthesis and modification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclohexanecarboxylic Acid and N,N-Dimethylethylenediamine Reaction: Cyclohexanecarboxylic acid reacts with N,N-dimethylethylenediamine in an appropriate solvent to produce cycloethylalanine.
Reaction with Butyric Anhydride Acid: Cycloethylalanine is then reacted with butyric anhydride acid (BOC-ANHYDRIDE) under basic conditions to produce butoxycarbonyl-cycloethyl-alanine.
Final Reaction with Hydrochloric Acid and Water: The butoxycarbonyl-cycloethyl-alanine is finally reacted with hydrochloric acid and water to produce (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate is used as a chemical intermediate in the synthesis of various drugs and bioactive molecules .
Biology: In biological research, it serves as a protective group in protein synthesis and modification, helping to stabilize peptides and proteins during synthesis .
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
Industry: In industrial applications, this compound is used in the production of agrochemicals and other organic intermediates .
Mecanismo De Acción
The mechanism of action of (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate involves its role as a protective group in peptide synthesis. It helps to protect the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The compound is eventually removed under specific conditions to yield the desired peptide or protein .
Comparación Con Compuestos Similares
- Boc-hexahydro-L-phenylalanine
- Boc-beta-cyclohexyl-alanine
Comparison: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate is unique due to its specific structure and properties, which make it particularly useful as a protective group in peptide synthesis. Compared to similar compounds, it offers better solubility in water and specific reactivity that is advantageous in certain synthetic applications .
Propiedades
Fórmula molecular |
C14H27NO5 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m0./s1 |
Clave InChI |
KGIDHDHQFLWAMT-MERQFXBCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O.O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5]Cycloparaphenylene](/img/structure/B1507085.png)
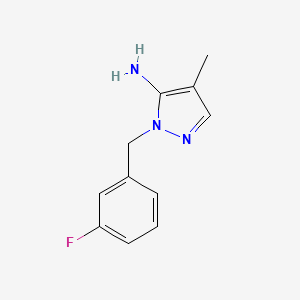


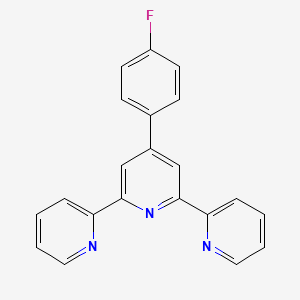
![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)
